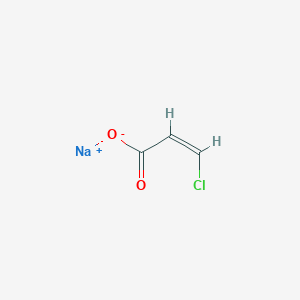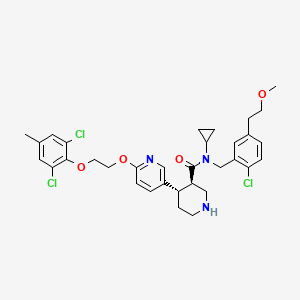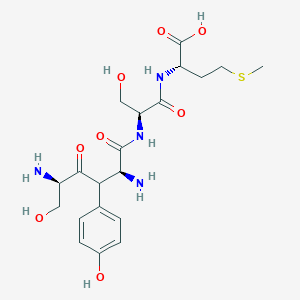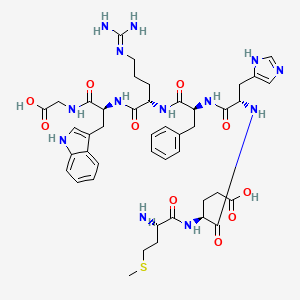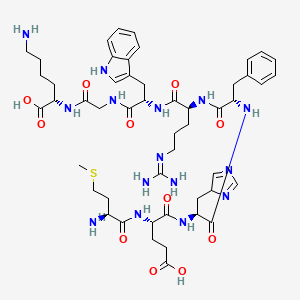![molecular formula C10H5N3O3 B1664420 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile CAS No. 90947-89-0](/img/structure/B1664420.png)
2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AG 127 is a biochemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile has been the subject of various research studies focusing on its synthesis and chemical properties. For instance, Yun-chu (2002) demonstrated the synthesis of a similar compound, 2,2-Bis(4-hydroxy-3-nitrophenyl)-propane, identifying optimal conditions for its production with a high yield of 87.5% (H. Yun-chu, 2002). Additionally, research by Gulea et al. (2013) explored the formation of coordination compounds with copper(II) using derivatives of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile (A. Gulea, Y. Chumakov, V. O. Graur, V. Tsapkov, 2013).
Applications in Material Science
The compound's derivatives have applications in material science. For example, Oda et al. (1987) synthesized coumarins via a denitrocyclization reaction involving derivatives of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile, indicating its potential in creating new materials (N. Oda, Y. Yoshida, S. Nagai, T. Ueda, J. Sakakibara, 1987).
Photophysical and Structural Analysis
Bhagwat and Sekar (2019) conducted a study on the photophysical, structural aspects, and nonlinear optical properties of analogs of 2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile, showing its significance in understanding light-matter interactions (Archana A. Bhagwat, N. Sekar, 2019).
Biological Applications
In the biological domain, Sandes et al. (2010) synthesized a related compound, 3-hydroxy-2-methylene-3-(4-nitrophenylpropanenitrile), and evaluated its effects against Trypanosoma cruzi, highlighting its potential in developing treatments for parasitic infections (J. M. Sandes, A. R. Borges, Claudio G. L. Junior, F. P. Silva, Gabriel A U Carvalho, G. Rocha, M. Vasconcellos, R. Figueiredo, 2010).
Eigenschaften
CAS-Nummer |
90947-89-0 |
|---|---|
Produktname |
2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile |
Molekularformel |
C10H5N3O3 |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
2-[(4-hydroxy-3-nitrophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5N3O3/c11-5-8(6-12)3-7-1-2-10(14)9(4-7)13(15)16/h1-4,14H |
InChI-Schlüssel |
BQOURLGXLYRASY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CC(=C(C=C1C=C(C#N)C#N)[N+](=O)[O-])O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AG 127; AG-127 AG127; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



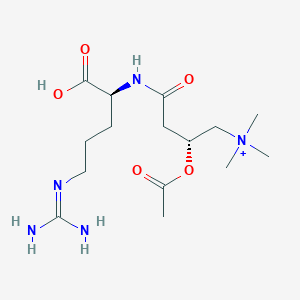
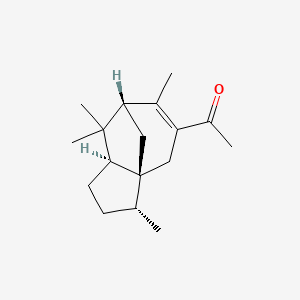
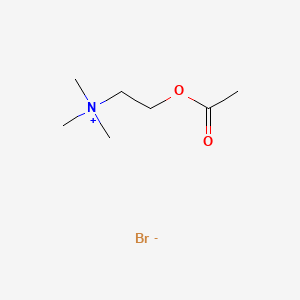
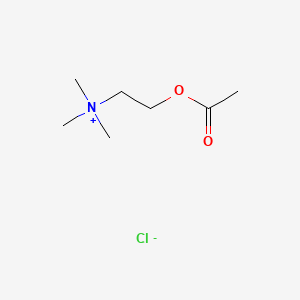
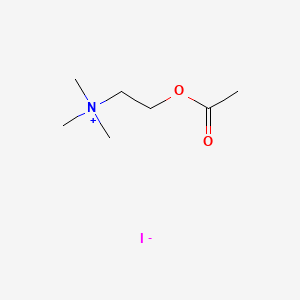
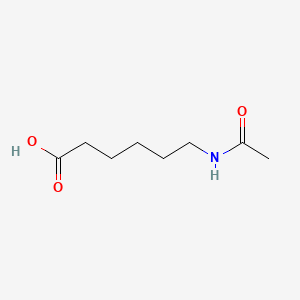
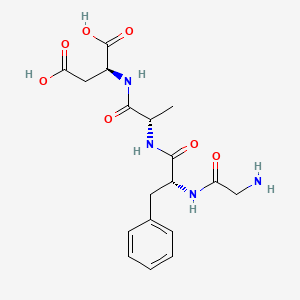
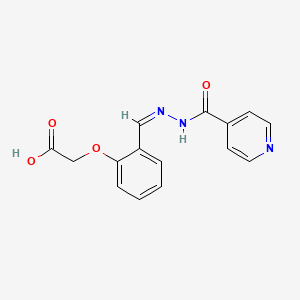
![7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;7-[2-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride](/img/structure/B1664351.png)
